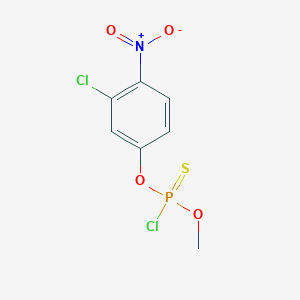
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate is a chemical compound used primarily as an intermediate in the synthesis of pesticides, such as Chlorthion. It is known for its role in agrochemical bioregulation and has a molecular formula of C7H6Cl2NO4PS and a molecular weight of 302.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate typically involves the reaction of 3-chloro-4-nitrophenol with O-methyl phosphorochloridothioate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can also undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine or other bases are commonly used to facilitate the reaction.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pesticides and other agrochemicals.
Biology: Studying the effects of agrochemical bioregulators on plant growth and development.
Medicine: Investigating potential therapeutic applications of derivatives of the compound.
Industry: Used in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate involves its interaction with specific molecular targets in pests. The compound inhibits the activity of certain enzymes, leading to the disruption of essential biological processes in the target organisms. This results in the effective control of pest populations in agricultural settings.
Comparison with Similar Compounds
Similar Compounds
- O-(3-Chloro-4-nitrophenyl) O-Ethyl Phosphorochloridothioate
- O-(3-Chloro-4-nitrophenyl) O-Propyl Phosphorochloridothioate
Uniqueness
O-(3-Chloro-4-nitrophenyl) O-Methyl Phosphorochloridothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its effectiveness as an intermediate in pesticide synthesis and its role in agrochemical bioregulation make it a valuable compound in the field of agricultural chemistry.
Properties
Molecular Formula |
C7H6Cl2NO4PS |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
chloro-(3-chloro-4-nitrophenoxy)-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H6Cl2NO4PS/c1-13-15(9,16)14-5-2-3-7(10(11)12)6(8)4-5/h2-4H,1H3 |
InChI Key |
RSLFKRASDGEXIV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


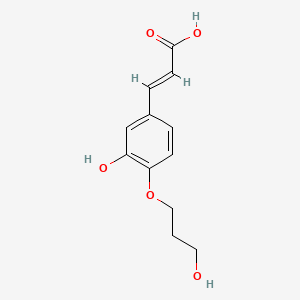
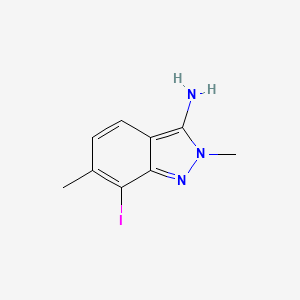
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


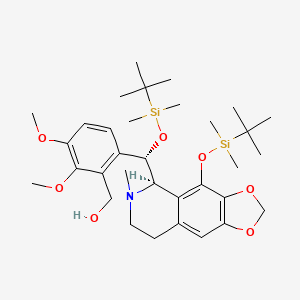
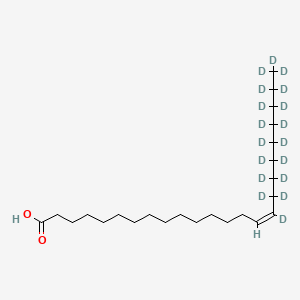
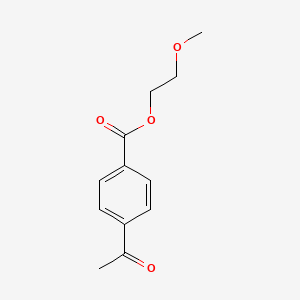
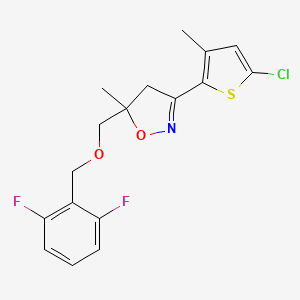
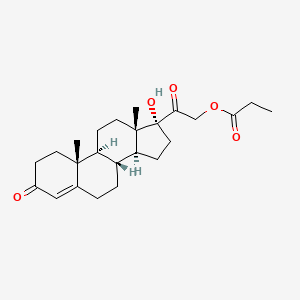

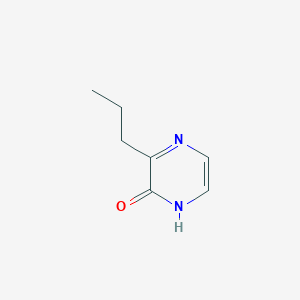
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)
